molecular formula C7H13N B12111408 2-(Cyclopropylmethyl)azetidine

2-(Cyclopropylmethyl)azetidine

Cat. No.: B12111408
M. Wt: 111.18 g/mol
InChI Key: NQHPJMRDVVXFGY-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)azetidine is a cyclic amine compound that belongs to the azetidine class. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound has shown promising biological activity and is being investigated for its potential use in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane derivatives, resulting in 2-alkoxyazetidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of azetidines involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of azetidines is driven by the considerable ring strain, making them highly reactive under appropriate conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Cyclopropylmethyl)azetidine has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for synthesizing more complex molecules. In biology and medicine, it is being explored for its potential as a bioactive compound with applications in drug discovery and development . Additionally, its unique reactivity makes it useful in polymerization and as a chiral template in various industrial processes .

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)azetidine is primarily driven by its ring strain and the presence of the nitrogen atom in the four-membered ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(Cyclopropylmethyl)azetidine include other azetidines and aziridines. Azetidines are more stable than aziridines due to their lower ring strain, making them easier to handle and more versatile in synthetic applications .

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other azetidines. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-(cyclopropylmethyl)azetidine

InChI

InChI=1S/C7H13N/c1-2-6(1)5-7-3-4-8-7/h6-8H,1-5H2

InChI Key

NQHPJMRDVVXFGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2CCN2

Origin of Product

United States

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